molecular formula C15H17FO3 B14774203 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester

2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester

Cat. No.: B14774203
M. Wt: 264.29 g/mol
InChI Key: LOQOYHQUQSXJCE-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester (C15H17FO3, MW 264.29) is a fluorinated organic compound characterized by a conjugated enone system, a 4-fluorophenyl substituent, and an ethyl ester group . It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds and statin precursors. The compound’s structure features a β-keto ester moiety, which enhances its reactivity in cyclization and condensation reactions, as evidenced by its use in forming pyrrolo[1,2-b]pyridazine derivatives . Synthesis typically involves multi-step routes, including HMPA-mediated reactions and cyclocondensations under reflux conditions .

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

ethyl 2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxopentanoate

InChI

InChI=1S/C15H17FO3/c1-4-19-15(18)13(14(17)10(2)3)9-11-5-7-12(16)8-6-11/h5-10H,4H2,1-3H3

InChI Key

LOQOYHQUQSXJCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate typically involves the condensation of ethyl acetoacetate with 4-fluorobenzaldehyde. The reaction is catalyzed by a base, such as sodium ethoxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols or alkanes, depending on the conditions.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Key Observations :

  • The ethyl ester group in the target compound facilitates nucleophilic attack, making it more reactive than amide analogues (e.g., phenylamide derivative) .
  • Fluorine at the para position of the phenyl ring enhances electron-withdrawing effects, stabilizing the enone system and directing electrophilic substitutions .

Key Observations :

  • The target compound’s synthesis requires stringent conditions (e.g., HMPA), whereas amide derivatives may utilize milder catalysts like p-TSA .
  • Multi-step routes for statin intermediates emphasize chiral purity, unlike the target compound’s focus on enone stability .

Biological Activity

2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester, also known as ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate, is an organic compound with a molecular formula of C15_{15}H15_{15}O3_3 and a molecular weight of approximately 264.29 g/mol. This compound features a unique structure characterized by a fluorobenzylidene group attached to a pentanoate backbone, which contributes to its potential biological activity.

Chemical Structure and Properties

The compound exhibits several functional groups, including:

  • Carbonyl group : Contributes to reactivity.
  • Ester functional group : Influences solubility and interactions with biological targets.

The presence of the fluorine atom distinguishes it from structurally similar compounds, potentially enhancing its biological activity and altering its chemical reactivity compared to compounds with chlorine or bromine substituents.

Biological Activity Overview

Research indicates that 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester has shown promise as a pharmacological agent due to its ability to interact with specific enzymes and receptors. The biological activities explored include:

  • Enzyme Interaction : The compound can modulate the activity of various enzymes, which may influence metabolic pathways.
  • Cellular Signaling : It may affect cellular signaling processes, impacting cell growth and differentiation.

Anticancer Activity

A study examined the anticancer properties of various compounds, including those structurally related to 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester. The results indicated significant dose-dependent cytotoxicity against human breast cancer cell lines (MCF-7). The isolated compounds exhibited IC50_{50} values indicating their effectiveness in inhibiting cell proliferation (e.g., IC50_{50} = 25 µM for certain derivatives) .

Structure-Activity Relationship (SAR)

The structure-activity relationship of related compounds has been investigated to understand how modifications in structure can enhance biological activity. For instance, the introduction of different substituents on the benzene ring or variations in the carbon chain length can significantly alter the pharmacological profile of these compounds.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Chloro-4-methyl-3-oxopentanoic acid ethyl esterC15_{15}H15_{15}ClO3_3Contains chlorine instead of fluorine
Ethyl 2-benzylidene-4-methyl-3-oxopentanoateC15_{15}H16_{16}O3_3Lacks fluorine; features a benzylidene group
Ethyl 2-(4-bromobenzylidene)-4-methyl-3-oxopentanoateC15_{15}H16_{16}BrO3_3Contains bromine; similar reactivity profile

The exact mechanisms through which 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester exerts its biological effects are still under investigation. Preliminary studies suggest that interactions with specific receptors and enzymes may lead to alterations in cellular processes such as apoptosis and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester, and how can reaction parameters be systematically optimized?

  • Methodological Answer : The compound can be synthesized via condensation or esterification reactions. For example, analogous fluorophenyl-containing esters have been prepared using carbodiimide (CDI) as a coupling agent in DMF with sodium hydride (NaH) as a base, followed by controlled temperature conditions (e.g., 273 K for 15 minutes) to minimize side reactions . Optimization can employ Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and solvent polarity, reducing trial-and-error approaches .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying fluorophenyl and ester moieties. Infrared (IR) spectroscopy can confirm carbonyl (C=O) and ester (C-O) functional groups. Mass spectrometry (MS) provides molecular weight validation. For crystallographic confirmation, X-ray diffraction (as seen in analogous fluorophenyl esters) resolves stereochemical ambiguities .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure (e.g., ICH Q1A guidelines) can identify degradation pathways. High-Performance Liquid Chromatography (HPLC) monitors purity over time, while Differential Scanning Calorimetry (DSC) assesses thermal decomposition thresholds.

Advanced Research Questions

Q. How can computational chemistry enhance the design of novel derivatives or reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding selective functionalization of the fluorophenyl or oxopentanoic acid moieties. Tools like the Artificial Force-Induced Reaction (AFIR) method enable automated reaction path searches, reducing experimental workload . Molecular dynamics simulations further explore solvent effects and conformational stability.

Q. What strategies address contradictions in observed reactivity or spectroscopic data during synthesis?

  • Methodological Answer : Contradictions in NMR shifts (e.g., unexpected coupling patterns) may arise from dynamic effects like rotameric equilibria. Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify such anomalies. For reactivity conflicts, microkinetic modeling reconciles experimental rates with computational predictions, while isotopic labeling (e.g., ¹⁸O in esters) traces mechanistic pathways .

Q. How can reactor design principles improve scalability and selectivity for large-scale synthesis?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., NaH-mediated reactions). Membrane separation technologies (e.g., nanofiltration) isolate intermediates, reducing purification bottlenecks. Computational fluid dynamics (CFD) models optimize mixing efficiency in multiphasic systems, aligning with CRDC classifications for reaction engineering .

Q. What interdisciplinary approaches integrate this compound into materials science or catalytic applications?

  • Methodological Answer : The fluorophenyl group’s electron-withdrawing properties make this ester a candidate for metal-organic framework (MOF) linkers or asymmetric catalysis. Collaborations with computational teams (via ICReDD-like frameworks) can screen ligand-metal interactions in silico before experimental validation . Surface-enhanced Raman spectroscopy (SERS) probes adsorption behavior on catalytic surfaces.

Data Analysis and Experimental Design

Q. How should researchers statistically validate reproducibility in synthetic yields or biological assays involving this compound?

  • Methodological Answer : Use ANOVA to compare batch-to-batch variability, with a minimum sample size (n ≥ 3) for statistical power. Bootstrap resampling quantifies confidence intervals for low-yield reactions. For bioactivity studies, dose-response curves (e.g., IC₅₀) require nonlinear regression models (e.g., Hill equation) with outlier detection via Grubb’s test .

Q. What role does cheminformatics play in curating structure-activity relationships (SAR) for fluorinated analogs of this compound?

  • Methodological Answer : QSAR models trained on fluorophenyl-containing datasets (e.g., Hammett σ constants for substituent effects) predict bioactivity or physicochemical properties. Fragment-based descriptor analysis (e.g., Molecular ACCess System) identifies critical pharmacophores. Public databases like PubChem (excluding flagged sources) supplement proprietary data .

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